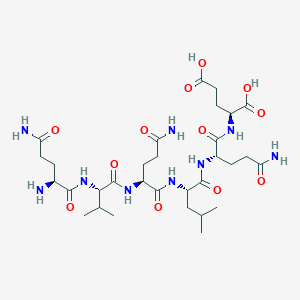
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- is a chiral epoxide compound Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the chloromethylation of a dodecyl-substituted alkene followed by epoxidation can be employed. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Ring-Opening Reactions: The strained epoxide ring can be opened by nucleophiles, acids, or bases, leading to the formation of diols, halohydrins, or other functionalized products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can be used to open the epoxide ring.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized compounds.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
科学研究应用
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a reactive intermediate in various industrial processes.
作用机制
The mechanism of action of Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- involves its high reactivity due to the strained epoxide ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form more stable products. The chloromethyl group can also undergo substitution reactions, further diversifying the compound’s reactivity. Molecular targets and pathways involved include nucleophilic attack on the epoxide ring and substitution at the chloromethyl group.
相似化合物的比较
Similar Compounds
- Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-
- Oxirane, 2-methyl-3-pentyl-, (2R,3S)-
Comparison
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- is unique due to its long dodecyl chain, which imparts hydrophobic properties and influences its solubility and reactivity. In contrast, compounds like Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)- have two chloromethyl groups, leading to different reactivity patterns and potential applications. The presence of different substituents on the oxirane ring can significantly affect the compound’s chemical behavior and suitability for various applications.
属性
CAS 编号 |
566202-89-9 |
|---|---|
分子式 |
C15H29ClO |
分子量 |
260.84 g/mol |
IUPAC 名称 |
(2R,3S)-2-(chloromethyl)-3-dodecyloxirane |
InChI |
InChI=1S/C15H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-14-15(13-16)17-14/h14-15H,2-13H2,1H3/t14-,15-/m0/s1 |
InChI 键 |
BADWVNRZRFLECM-GJZGRUSLSA-N |
手性 SMILES |
CCCCCCCCCCCC[C@H]1[C@@H](O1)CCl |
规范 SMILES |
CCCCCCCCCCCCC1C(O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)

![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
methyl}pyridine](/img/structure/B14219795.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)

![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)


![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
